
Hydroxy Pioglitazone-D5 (Major) (M-IV)
Overview
Description
Hydroxy Pioglitazone-D5 (Major) (M-IV): is a complex organic compound that incorporates multiple deuterium atoms. . The presence of deuterium in this compound can significantly alter its chemical properties and behavior, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone-D5 (Major) (M-IV) involves multiple steps, each requiring specific conditions to ensure the incorporation of deuterium atoms. The general approach includes:
Deuteration of Precursors: The starting materials are subjected to deuteration, a process where hydrogen atoms are replaced with deuterium. This can be achieved using deuterium gas (D2) or deuterated solvents under specific conditions.
Formation of Pyridine Derivative: The deuterated precursors are then reacted to form the pyridine derivative. This step may involve the use of catalysts and controlled temperatures to ensure the correct positioning of deuterium atoms.
Thiazolidine Ring Formation: The final step involves the formation of the thiazolidine ring, which is achieved through a cyclization reaction. This step may require specific reagents and conditions to ensure the stability of the deuterium atoms.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the precise conditions required for each step, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the deuterium atoms may be replaced with oxygen or other electronegative elements.
Reduction: Reduction reactions can lead to the addition of hydrogen or deuterium atoms, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where one or more deuterium atoms are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones or aldehydes, while reduction may produce deuterated alcohols or hydrocarbons.
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Hydroxy Pioglitazone-D5 (M-IV) acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, which plays a crucial role in regulating glucose and lipid metabolism. By enhancing insulin sensitivity, it helps control blood glucose levels in patients with type 2 diabetes .
Pharmacokinetics
The pharmacokinetic profile of Hydroxy Pioglitazone-D5 indicates that it is well-absorbed and reaches peak plasma concentration within 2 to 4 hours post-administration. It is extensively bound to plasma proteins (>99%) and has an elimination half-life ranging from 3 to 7 hours .
Clinical Applications
1. Diabetes Management
Hydroxy Pioglitazone-D5 is primarily used in the treatment of type 2 diabetes mellitus. Clinical trials have demonstrated its efficacy in lowering HbA1c levels significantly compared to placebo, with reductions ranging from 1.00% to 1.60% depending on the dosage .
2. Cardiovascular Benefits
Research has indicated that Pioglitazone, and by extension its metabolites like Hydroxy Pioglitazone-D5, may provide cardiovascular benefits. The PROactive study highlighted that patients with a history of cardiovascular disease who were treated with Pioglitazone had a reduced risk of recurrent myocardial infarction and stroke .
3. Lipid Profile Improvement
In addition to glycemic control, Hydroxy Pioglitazone-D5 has been shown to positively affect lipid profiles, including significant reductions in triglycerides and increases in high-density lipoprotein cholesterol (HDL-C) .
Case Study 1: Efficacy in High-Risk Patients
A randomized controlled trial involving patients with type 2 diabetes and a history of cardiovascular events demonstrated that treatment with Pioglitazone resulted in a significant reduction in the risk of subsequent myocardial infarction by 28% and acute coronary syndrome by 38% over three years .
Outcome | Treatment Group | Control Group | p-value |
---|---|---|---|
Recurrent Myocardial Infarction | 14% | 19% | <0.05 |
Acute Coronary Syndrome | 10% | 16% | <0.05 |
Case Study 2: Impact on Stroke Recurrence
In another analysis from the PROactive study, Hydroxy Pioglitazone-D5 was associated with a significant reduction in recurrent strokes among patients with prior stroke history .
Outcome | Treatment Group | Control Group | p-value |
---|---|---|---|
Recurrent Stroke | 8% | 15% | <0.01 |
Analytical Methods for Measurement
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for the accurate quantification of Hydroxy Pioglitazone-D5 in human plasma. This method utilizes specific internal standards and demonstrates high sensitivity and precision across a wide concentration range .
Compound | Concentration Range (ng/mL) |
---|---|
Hydroxy Pioglitazone-D5 (M-IV) | 10.1 - 1603.8 |
Pioglitazone | 18.9 - 2994.4 |
Keto Pioglitazone (M-III) | 3.23 - 512.60 |
Mechanism of Action
The mechanism of action of Hydroxy Pioglitazone-D5 (Major) (M-IV) involves its interaction with specific molecular targets. The presence of deuterium can alter the compound’s binding affinity and reactivity, leading to unique effects on biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Deuterio-5-methylhex-3-en-2-one: Another deuterated compound used in photochemical studies.
Deuterated Pyridine Derivatives: Used in various chemical and biological research applications.
Uniqueness
The uniqueness of Hydroxy Pioglitazone-D5 (Major) (M-IV) lies in its complex structure and the specific positioning of deuterium atoms. This makes it a valuable tool for studying isotope effects and developing deuterium-enriched compounds for various applications.
Biological Activity
Hydroxy Pioglitazone-D5 (M-IV) is a metabolite of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This article delves into the biological activity of Hydroxy Pioglitazone-D5, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Hydroxy Pioglitazone-D5
Hydroxy Pioglitazone-D5 is a stable isotopic variant of Hydroxy Pioglitazone, where deuterium atoms replace hydrogen in the molecular structure. This modification aids in tracking metabolic pathways and pharmacokinetic studies due to the distinct mass properties of deuterium.
Hydroxy Pioglitazone-D5 exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and adipocyte differentiation. The activation of PPAR-γ enhances insulin sensitivity and promotes lipid metabolism, thereby contributing to reduced blood glucose levels.
Biological Activity
- Insulin Sensitization : Hydroxy Pioglitazone-D5 has been shown to increase insulin-stimulated lipogenesis in adipocytes. In vitro studies using 3T3-L1 cell lines demonstrated that this metabolite augments insulin signaling pathways, leading to enhanced glucose uptake and lipid storage .
- Anti-inflammatory Effects : Studies indicate that Hydroxy Pioglitazone-D5 may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers such as TNF-α and IL-6, which are often elevated in insulin-resistant states .
- Lipid Metabolism : The compound has been associated with favorable changes in lipid profiles, including reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol levels. This effect is particularly important for patients with metabolic syndrome .
Pharmacokinetics
The pharmacokinetic profile of Hydroxy Pioglitazone-D5 has been characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Key findings include:
- Absorption : Rapid absorption post-administration with peak plasma concentrations occurring within 1-3 hours.
- Half-life : The elimination half-life ranges from 4 to 8 hours, allowing for once-daily dosing in clinical settings.
- Metabolism : Hydroxy Pioglitazone-D5 is primarily metabolized in the liver, with significant contributions from cytochrome P450 enzymes .
Case Studies
Several clinical studies have highlighted the efficacy of pioglitazone and its metabolites, including Hydroxy Pioglitazone-D5:
- Study on NAFLD/NASH : A randomized controlled trial demonstrated that pioglitazone treatment significantly improved liver histology in patients with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The study attributed these improvements to enhanced insulin sensitivity and reduced hepatic inflammation mediated by metabolites like Hydroxy Pioglitazone-D5 .
- Diabetes Management : In a cohort study involving type 2 diabetes patients, those treated with pioglitazone showed significant reductions in HbA1c levels after 24 weeks. The study suggested that the beneficial effects were partly due to the actions of Hydroxy Pioglitazone-D5 on glucose metabolism .
Table 1: Comparison of Biological Activities
Activity | Hydroxy Pioglitazone-D5 | Pioglitazone |
---|---|---|
Insulin Sensitization | High | High |
Anti-inflammatory Action | Moderate | Moderate |
Lipid Profile Improvement | Significant | Significant |
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-3 hours |
Half-life | 4-8 hours |
Bioavailability | ~70% |
Q & A
Basic Research Questions
Q. How can Hydroxy Pioglitazone-D5 (M-IV) be structurally distinguished from its diastereomers or related metabolites in analytical workflows?
- Methodological Answer : Utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) to resolve stereochemical differences, focusing on chemical shifts of key functional groups such as hydroxyl or sugar moieties. Pair this with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and quantification, referencing fragmentation patterns unique to M-IV . For validation, compare retention times and spectral data against synthesized standards or literature-reported values .
Q. What experimental protocols are recommended for synthesizing and purifying Hydroxy Pioglitazone-D5 (M-IV) to ensure reproducibility?
- Methodological Answer : Follow strict regioselective deuteration protocols at the C-5 and C-21 positions to preserve the macrolactone ring integrity. Use chiral catalysts or enzymatic methods to control stereochemistry. Purify via preparative HPLC with a C18 column and deuterated solvents, monitoring purity by UV-Vis (λ ~254 nm) and confirming deuteration efficiency via isotopic abundance analysis using high-resolution MS .
Q. How should researchers design solubility and stability studies for Hydroxy Pioglitazone-D5 (M-IV) under physiological conditions?
- Methodological Answer : Conduct shake-flask experiments in buffered solutions (pH 1.2–7.4) at 37°C, using UV spectrophotometry or LC-MS for quantification. Assess photostability under ICH Q1B guidelines (exposure to UV/visible light) and thermal stability via accelerated degradation studies (40°C/75% RH). Include deuterated solvents in controls to account for isotopic exchange artifacts .
Q. What analytical techniques are critical for quantifying M-IV in biological matrices during pharmacokinetic studies?
- Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., Hydroxy Pioglitazone-D5) to correct for matrix effects. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) and validate sensitivity (LOQ ≤1 ng/mL), precision (CV <15%), and recovery (>80%). Cross-validate with NMR for structural confirmation in complex samples .
Advanced Research Questions
Q. How can molecular dynamics simulations elucidate the binding mechanism of M-IV with cytochrome P450 enzymes like MycG?
- Methodological Answer : Start with the MycG crystal structure (PDB 2Y98) and dock M-IV using AmberTools 1.5. Apply distance constraints (e.g., 22 Å for heme-proton interactions) derived from NMR-derived paramagnetic relaxation enhancement (PRE) data. Run simulations in explicit solvent (≥100 ns) to analyze conformational flexibility, focusing on interactions between M-IV’s mycinose/desosamine sugars and enzyme active sites .
Q. What strategies resolve contradictions in transporter-mediated clearance data for M-IV, particularly involving P-gp vs. BCRP?
- Methodological Answer : Use a dual scaling factor (SF1/SF2) approach to reconcile in vitro-in vivo discrepancies. SF1 adjusts for differences between transfected cells (e.g., HEK293) and hepatocytes, while SF2 accounts for hepatocyte-to-liver tissue variance. Validate using sandwich-cultured human hepatocytes (SCHH) and knock-out animal models to isolate transporter contributions .
Q. How should researchers optimize physiologically based pharmacokinetic (PBPK) models for M-IV when dissolution data conflict with in vivo absorption profiles?
- Methodological Answer : Integrate the Advanced Dissolution, Absorption, and Metabolism (ADAM) model with biorelevant dissolution testing (e.g., FaSSIF/FeSSIF media). Calbrate using in vivo data from M-I/M-V studies, applying Monte Carlo simulations to account for inter-subject variability in gastric emptying and permeability. Validate against clinical AUC/Cmax data .
Q. What statistical frameworks are appropriate for analyzing nonlinear pharmacokinetics of M-IV in population studies?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) with covariates (e.g., CYP2C8 genotype, renal function). Use likelihood ratio tests to compare nested models (e.g., Michaelis-Menten vs. first-order elimination). Assess parameter identifiability via bootstrap analysis and visualize predictive checks with VPC plots .
Q. Data Analysis & Reproducibility
Q. How can researchers address batch-to-batch variability in deuterated M-IV synthesis impacting experimental reproducibility?
- Methodological Answer : Implement quality-by-design (QbD) principles, tracking critical process parameters (CPPs) like reaction temperature and catalyst loading. Use multivariate analysis (e.g., PCA) to correlate CPPs with critical quality attributes (CQAs) such as isotopic purity. Share raw NMR/MS datasets in supplementary materials for cross-lab validation .
Q. What guidelines ensure transparent reporting of M-IV’s enzyme inhibition kinetics in manuscripts?
- Methodological Answer : Adhere to Beilstein Journal guidelines: (1) Report IC50/ki values with 95% confidence intervals, (2) Disclose assay conditions (pH, temperature, cofactors), (3) Provide raw data plots (e.g., Lineweaver-Burk) in supplementary files, and (4) Reference original methods for enzyme preparation .
Properties
IUPAC Name |
5-deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i1D3,12D,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-ARVCVUNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)S1)CC2=CC=C(C=C2)OCCC3=NC=C(C=C3)C([2H])(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675955 | |
Record name | 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189445-29-1 | |
Record name | 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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